molecular formula C10H13NOS B1275400 3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one CAS No. 112677-16-4

3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one

Cat. No.: B1275400
CAS No.: 112677-16-4
M. Wt: 195.28 g/mol
InChI Key: NXGSXJMLDZJGIZ-BQYQJAHWSA-N
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Description

3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one is a compound that belongs to the class of enaminones. Enaminones are known for their versatile reactivity and are used as building blocks in the synthesis of various heterocyclic compounds. This compound features a dimethylamino group and a thienyl group attached to a butenone backbone, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one typically involves the reaction of 2-thiophenecarboxaldehyde with dimethylamine and an appropriate ketone under acidic or basic conditions. The reaction conditions can vary, but common methods include:

    Acid-catalyzed condensation: Using an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction.

    Base-catalyzed condensation: Employing a base such as sodium hydroxide or potassium carbonate to drive the reaction.

Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one can be compared with other similar compounds, such as:

    3-(Dimethylamino)-2-(2-thienyl)acrylonitrile: Another enaminone with a similar structure but different functional groups, leading to distinct reactivity and applications.

    N,N-Dimethyl enaminones: A broader class of compounds with diverse structures and reactivity, used in the synthesis of various heterocyclic compounds.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-thiophen-2-ylbut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8(11(2)3)7-9(12)10-5-4-6-13-10/h4-7H,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGSXJMLDZJGIZ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CS1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CS1)/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420731
Record name 3-(dimethylamino)-1-(2-thienyl)-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112677-16-4
Record name 3-(dimethylamino)-1-(2-thienyl)-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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